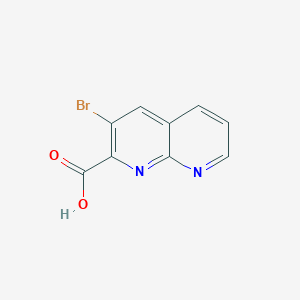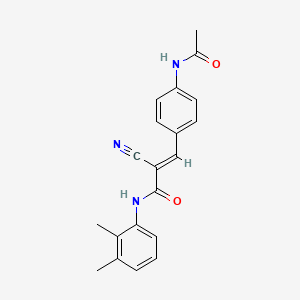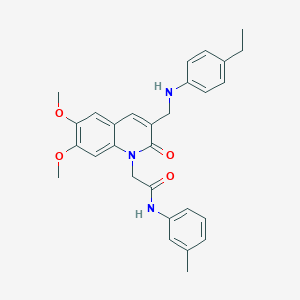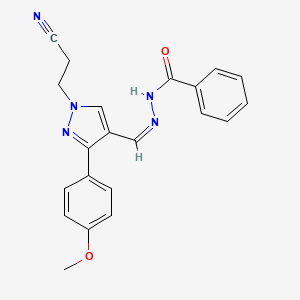
3-bromo-1,8-naphthyridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-1,8-naphthyridine-2-carboxylic Acid” is a chemical compound with the CAS Number: 893723-53-0 . It has a molecular weight of 253.05 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, has been a topic of interest in recent years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The IUPAC name of the compound is 3-bromo [1,8]naphthyridine-2-carboxylic acid . The InChI Code is 1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8 (5)12-7 (6)9 (13)14/h1-4H, (H,13,14) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Properties
3-bromo-1,8-naphthyridine-2-carboxylic acid: has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistic studies suggest that it interferes with critical cellular pathways involved in cancer progression, making it a subject of interest in oncology research .
Anti-HIV Activity
The compound has demonstrated anti-human immunodeficiency virus (HIV) activity. Its unique chemical structure may interfere with viral replication or entry into host cells. Investigating its mode of action could lead to novel therapeutic strategies against HIV .
Antimicrobial Applications
Researchers have investigated the antimicrobial properties of 3-bromo-1,8-naphthyridine-2-carboxylic acid. It may exhibit inhibitory effects against bacteria, fungi, or other pathogens. Further studies are needed to understand its specific targets and mechanisms .
Analgesic Potential
Preliminary studies suggest that this compound might possess analgesic properties. It could modulate pain pathways, making it relevant for pain management research. However, more detailed investigations are necessary to validate its efficacy .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have explored the anti-inflammatory effects of 3-bromo-1,8-naphthyridine-2-carboxylic acid. Understanding its impact on inflammatory pathways could lead to therapeutic applications in conditions like arthritis or inflammatory bowel diseases .
Antioxidant Capacity
Antioxidants protect cells from oxidative damage caused by free radicals. Some studies suggest that this compound exhibits antioxidant activity. Investigating its ability to scavenge free radicals and protect cellular components could have implications for health and disease prevention .
Future Directions
The future directions for the study and application of 1,8-naphthyridines, including “3-bromo-1,8-naphthyridine-2-carboxylic Acid”, are promising. They have wide applicability in medicinal chemistry and materials science, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which it belongs, have been noted for their diverse biological activities
Mode of Action
1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present . The bromo and carboxylic acid groups in this compound could potentially influence its mode of action.
Biochemical Pathways
Given the biological activity of 1,8-naphthyridines, it is likely that this compound could affect multiple pathways .
Result of Action
1,8-naphthyridines have been noted for their diverse biological activities, suggesting that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-1,8-naphthyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYPMMVMEAKHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1,8-naphthyridine-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)
![(2Z)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2421377.png)





![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2421387.png)
